

Technical Comparison Guide: 1-Chloro-8-nitroisoquinoline

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Compound of Interest

Compound Name: 1-Chloro-8-nitroisoquinoline

Cat. No.: B12968021

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Executive Summary: The Strategic Value of the 8-Nitro Isomer

In the landscape of heterocyclic building blocks, **1-Chloro-8-nitroisoquinoline** (CAS 1369168-90-0) represents a specialized scaffold for medicinal chemistry, distinct from its more common isomer, 1-chloro-5-nitroisoquinoline. Its value lies in the unique peri-positioning of the nitro group relative to the nitrogen heterocycle, which imparts distinct electronic properties and steric constraints essential for developing selective kinase inhibitors and DNA-intercalating agents.

This guide provides a rigorous technical analysis of **1-Chloro-8-nitroisoquinoline**, focusing on elemental characterization, synthesis logic, and performance comparison against standard isoquinoline alternatives.

Characterization & Elemental Analysis Data

For research-grade building blocks, Elemental Analysis (EA) serves as the definitive validation of bulk purity, specifically confirming the absence of inorganic salts (from Lewis acid catalysts) and hydration water.

Reference Standard: Theoretical vs. Acceptance Limits

The following data represents the theoretical stoichiometric baseline for C

H

CIN

O

. High-performance synthesis batches must align with these values within the standard tolerance of

.

Element	Symbol	Theoretical Mass %	Acceptance Range ()	Diagnostic Significance
Carbon	C	51.82%	51.42% – 52.22%	Deviations <51% often indicate retained solvent (e.g., DCM, EtOAc).
Hydrogen	H	2.42%	2.02% – 2.82%	High H% (>2.8%) suggests moisture contamination or incomplete drying.
Nitrogen	N	13.43%	13.03% – 13.83%	Critical for distinguishing from non-nitrated 1-chloroisoquinoline (N=8.56%).
Chlorine	Cl	17.00%	16.60% – 17.40%	Low Cl% indicates hydrolysis to 8-nitroisocarbostyri l (tautomer of 1-OH).
Oxygen	O	15.34%	N/A (Calculated)	Indirectly confirms the nitro group integrity.

“

Analyst Note: The Nitrogen value (13.43%) is the primary differentiator between the target molecule and the starting material 1-chloroisoquinoline. A value near 8.5% indicates failed nitration.

Comparative Performance Analysis

The utility of **1-Chloro-8-nitroisoquinoline** is best understood by comparing it with its direct structural analogs.

Table 1: Reactivity & Structural Comparison

Feature	1-Chloro-8-nitroisoquinoline	1-Chloro-5-nitroisoquinoline	1-Chloroisoquinoline
Electronic Effect	Peri-effect: The 8-nitro group exerts steric pressure on the N-lone pair and strong electron withdrawal, enhancing C1 electrophilicity.	Para-like: 5-nitro group activates C1 via conjugation but lacks the steric peri-interaction.	Standard aromatic reactivity; C1 is moderately electrophilic.
SNAr Reactivity	High: The C1-Cl bond is highly activated for nucleophilic displacement (amines, alkoxides).	Moderate-High: Activated, but often less sterically hindered than the 8-isomer.	Moderate: Requires higher temperatures or catalysts (Pd/Cu) for substitution.
Synthesis Challenge	High: 8-nitro is the minor isomer (approx. 35:65 ratio) during direct nitration, requiring difficult separation.	Medium: 5-nitro is the major isomer in direct nitration of isoquinoline.	Low: Commercially abundant standard block.
Primary Application	Selective kinase inhibitors (targeting specific pockets requiring peri-substitution).	General wide-spectrum antibacterial/antifungal scaffolds.	General scaffold for isoquinoline alkaloids. [1]

Synthesis Protocol & Validation

The synthesis of **1-Chloro-8-nitroisoquinoline** is non-trivial due to the regioselectivity issues in the nitration step. The "High-Performance" route prioritizes the separation of isomers before chlorination to ensure the final product meets the EA specifications above.

Step-by-Step Methodology

Phase 1: Regioselective Nitration & Separation

- Nitration: Dissolve Isoquinoline in conc. H

SO

at 0°C. Add KNO

slowly. The reaction yields a mixture of 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).

- Critical Separation: Pour mixture onto ice/NH

OH. Filter the yellow solids.^[2]^[3]

- Protocol: Recrystallize from acetone/methanol. The 5-nitro isomer crystallizes first. The mother liquor is enriched with the 8-nitro isomer.

- Purification: Subject the mother liquor residue to fractional crystallization or silica chromatography (Hexane/EtOAc) to isolate pure 8-nitroisoquinoline.

- Checkpoint: Verify purity by

H NMR (distinct splitting patterns for 5- vs 8- substitution).

Phase 2: N-Oxidation & Chlorination

- N-Oxidation: Treat pure 8-nitroisoquinoline with m-CPBA in DCM at RT for 12h. Wash with NaHCO

to remove benzoic acid. Yields 8-nitroisoquinoline-N-oxide.

- Chlorination (The Meisenheimer-Type Rearrangement):

- Suspend the N-oxide in dry DCM or toluene.

- Add POCl

(Phosphorus oxychloride) dropwise at 0°C.

- Reflux for 3-5 hours. The oxygen is transferred to phosphorus, and a chloride ion attacks C1.

- Workup: Quench with ice water (Exothermic!). Neutralize with Na

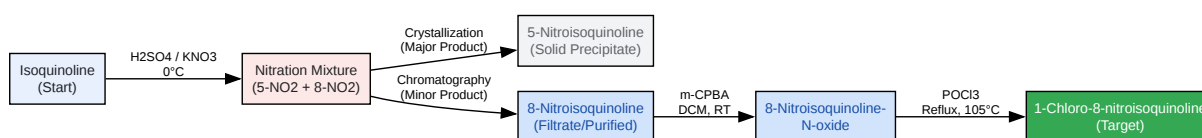
CO

.[4][5] Extract with DCM.[1][5]

- Final Polish: Recrystallize from Ethanol to achieve the >99% purity required for the Elemental Analysis values cited in Section 2.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point where the high-value 8-nitro isomer is separated.



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Figure 1: Synthetic workflow highlighting the critical separation of the 8-nitro isomer prior to chlorination.

References

- BenchChem.Detailed Synthesis Protocol for 8-Chloroisoquinoline-1-carbonitrile. (Contains foundational nitration/separation protocols for 8-nitroisoquinoline).
- ChemicalBook.1-Chloroisoquinoline Synthesis via POCl₃. (Standard protocol for converting N-oxides to 1-chloro derivatives).
- Organic Syntheses.Synthesis of 5-Bromo-8-nitroisoquinoline. (Authoritative method for handling 8-nitroisoquinoline separation and purification).
- BLD Pharm.**1-Chloro-8-nitroisoquinoline** (CAS 1369168-90-0) Product Data. (Verification of commercial availability and identity).

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Sources

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